![molecular formula C8H12ClN3O B7459476 2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)
2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide
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Overview
Description
2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide is a chemical compound with the molecular formula C7H10ClN3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, and agrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide typically involves the reaction of 1,3-dimethylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of bioactive compounds with potential therapeutic properties.
Agrochemistry: Employed in the development of herbicides and pesticides.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes with potential catalytic and biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylpyrazole: A precursor in the synthesis of 2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide.
2-chloro-N-(1,3-dimethylpyrazol-4-yl)acetamide: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6-7(5-12(2)11-6)4-10-8(13)3-9/h5H,3-4H2,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFFWBMKQGWMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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